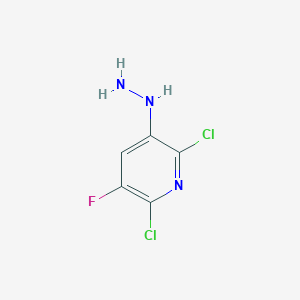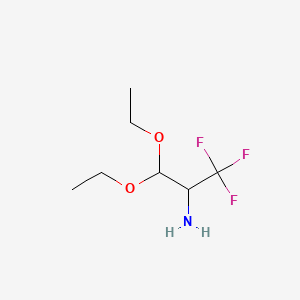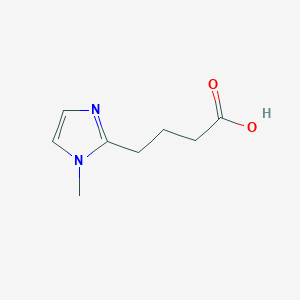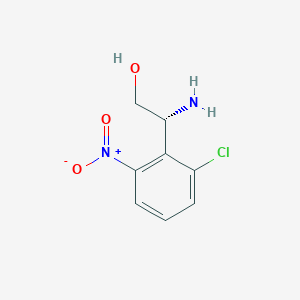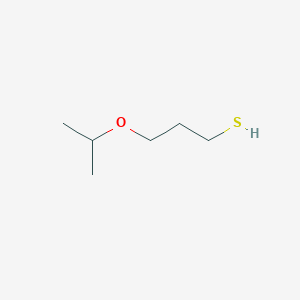
3-(Propan-2-yloxy)propane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has the molecular formula C6H14OS and a molecular weight of 134.24 g/mol . This compound is characterized by the presence of a thiol group (-SH) and an isopropoxy group (-OCH(CH3)2) attached to a propane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yloxy)propane-1-thiol can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropropane-1-thiol with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the isopropoxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Propan-2-yloxy)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Propan-2-yloxy)propane-1-thiol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of thiol-based biochemistry and as a probe for investigating thiol-disulfide exchange reactions.
Mecanismo De Acción
The mechanism of action of 3-(Propan-2-yloxy)propane-1-thiol involves its thiol group, which can participate in various biochemical reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function. Additionally, the compound can act as a nucleophile in substitution reactions, targeting specific molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(Propan-2-yloxy)propane-1-ol: Similar structure but with an alcohol group instead of a thiol group.
3-(Propan-2-yloxy)propane-1-amine: Contains an amine group instead of a thiol group.
3-(Propan-2-yloxy)propane-1-sulfonic acid: Contains a sulfonic acid group instead of a thiol group.
Uniqueness
The presence of the thiol group allows for specific interactions with other thiol-containing molecules, making it valuable in biochemical and medicinal research .
Propiedades
Fórmula molecular |
C6H14OS |
|---|---|
Peso molecular |
134.24 g/mol |
Nombre IUPAC |
3-propan-2-yloxypropane-1-thiol |
InChI |
InChI=1S/C6H14OS/c1-6(2)7-4-3-5-8/h6,8H,3-5H2,1-2H3 |
Clave InChI |
OCYYGCSZYPTCKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


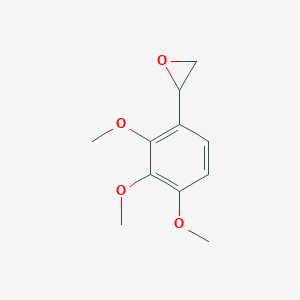
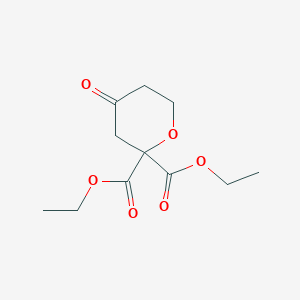
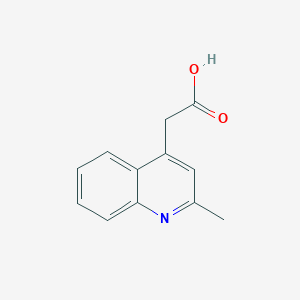
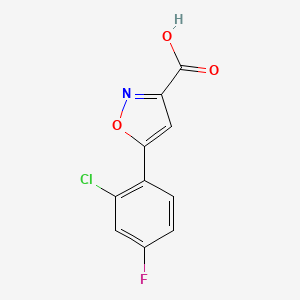
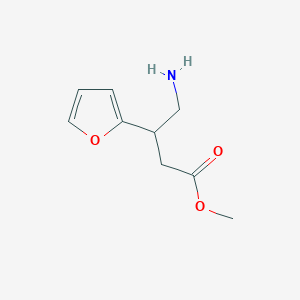
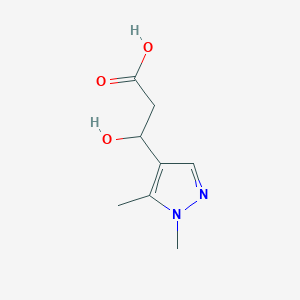
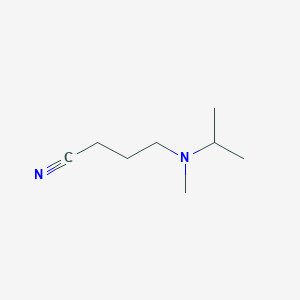
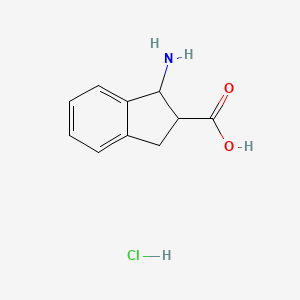
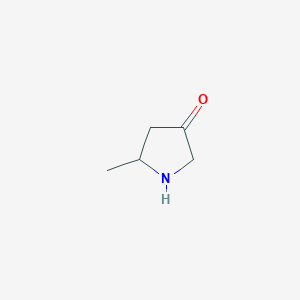
![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
